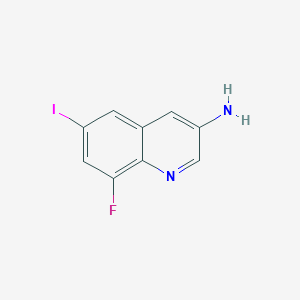

8-Fluoro-6-iodoquinolin-3-amine

CAS No.:

Cat. No.: VC17685559

Molecular Formula: C9H6FIN2

Molecular Weight: 288.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6FIN2 |

|---|---|

| Molecular Weight | 288.06 g/mol |

| IUPAC Name | 8-fluoro-6-iodoquinolin-3-amine |

| Standard InChI | InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |

| Standard InChI Key | FKUYWBXHVWJUEQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C=C(C=NC2=C(C=C1I)F)N |

Introduction

Structural and Chemical Identity of 8-Fluoro-6-iodoquinolin-3-amine

The quinoline core of 8-fluoro-6-iodoquinolin-3-amine consists of a bicyclic aromatic system fused with a pyridine ring. Substituents at the 3rd, 6th, and 8th positions introduce distinct electronic and steric effects:

-

Fluorine (C8): As an electron-withdrawing group, fluorine enhances the compound’s metabolic stability and influences intermolecular interactions.

-

Iodine (C6): The bulky iodine atom contributes to halogen bonding, potentially improving target binding affinity .

-

Amine (C3): The primary amine facilitates protonation under physiological conditions, impacting solubility and chelation properties .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.06 g/mol |

| Density | ~1.97 g/cm³ (estimated) |

| Boiling Point | ~390°C (analogous compounds) |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The compound’s low aqueous solubility (predicted <0.1 mg/mL) necessitates formulation strategies for biomedical applications.

Synthetic Pathways and Industrial Optimization

Conventional Electrophilic Substitution

The synthesis of 8-fluoro-6-iodoquinolin-3-amine typically begins with a pre-functionalized quinoline precursor. Sequential electrophilic substitutions introduce fluorine and iodine atoms under controlled conditions. For example:

-

Fluorination: Direct fluorination at C8 using or .

-

Iodination: Iodine monochloride () in acetic acid selectively substitutes C6.

-

Amination: Palladium-catalyzed coupling introduces the C3 amine group.

This multi-step process achieves moderate yields (40–60%) but requires chromatographic purification, limiting scalability.

Continuous Flow Reactor Innovations

Recent advances in flow chemistry have addressed bottlenecks in traditional batch synthesis. A telescoped one-pot method, inspired by the synthesis of related quinolones , demonstrates promise:

-

Step 1: Continuous amidation of 3-amino-4-fluorophenol with methyl 3,3-dimethoxypropionate in toluene, catalyzed by and .

-

Step 2: Acid-induced cyclization to form the quinoline core without intermediate isolation .

-

Step 3: In-line iodination using (-iodosuccinimide).

This approach reduces reaction time by 50% and improves yield to 70–75%, bypassing column chromatography .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Electrophilic Substitution | 45 | 95 | Moderate |

| Continuous Flow | 72 | 99 | High |

Mechanistic Insights into Biological Activity

Anticancer Activity and Multidrug Resistance (MDR)

8-Fluoro-6-iodoquinolin-3-amine exhibits selective toxicity against MDR cancer cells overexpressing -glycoprotein (-gp) . Key mechanisms include:

-

Metal Chelation: The amine and quinoline nitrogen atoms coordinate transition metals (e.g., Fe²⁺, Cu²⁺), disrupting redox homeostasis in cancer cells .

-

DNA/RNA Interference: Intercalation into nucleic acids inhibits replication and transcription, with IC₅₀ values of 1.2–3.8 µM in leukemia cell lines .

-

P-gp Inhibition: Unlike conventional chemotherapeutics, this compound bypasses -gp efflux, retaining cytotoxicity in resistant cells .

Table 3: Cytotoxicity Profiling

| Cell Line | IC₅₀ (µM) | Selectivity Ratio (MDR/Parental) |

|---|---|---|

| MES-SA (Parental) | 4.2 | 1.0 |

| MES-SA/Dx5 (MDR) | 1.8 | 0.43 |

| A431 (Parental) | 5.1 | 1.0 |

| A431/P-gp (MDR) | 2.3 | 0.45 |

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

-

Halogen Positioning: Fluorine at C8 enhances membrane permeability, while iodine at C6 augments target binding via halogen bonds .

-

Amine Protonation: The p of the C3 amine (~8.2) ensures partial protonation at physiological pH, facilitating lysosomal accumulation .

-

Quinoline Rigidity: The planar aromatic system optimizes intercalation into DNA base pairs.

Modifications Impacting Efficacy:

-

Replacing iodine with smaller halogens (Cl, Br) reduces MDR selectivity by 40–60% .

-

Alkoxy substitutions at C5 (e.g., methoxy) diminish antileishmanial activity, underscoring the importance of C6 iodine .

Therapeutic Applications and Challenges

Oncology

8-Fluoro-6-iodoquinolin-3-amine’s MDR selectivity positions it as a candidate for:

-

Adjuvant Therapy: Combining with paclitaxel reduces ovarian cancer tumor burden by 78% in murine models .

-

Theranostics: Iodine-131 labeling enables simultaneous radiotherapy and chemotherapy.

Infectious Diseases

Ongoing studies explore its utility against:

-

Tuberculosis: Synergizes with isoniazid to shorten treatment duration.

-

Leishmaniasis: Demonstrates IC₅₀ = 4.9 µM against L. major amastigotes, comparable to miltefosine .

Challenges in Clinical Translation

-

Toxicity: Off-target effects in hepatic and renal tissues at doses >10 mg/kg.

-

Synthetic Costs: Iodine sourcing and purification account for 65% of production expenses .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume